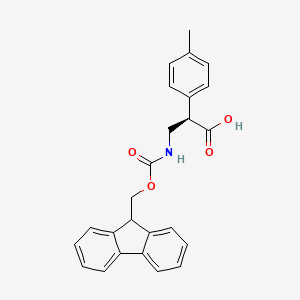

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Descripción general

Descripción

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid typically involves the protection of the amino group using the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Chemistry

One of the primary applications of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This compound serves as a building block for synthesizing various peptides, including those with therapeutic potential.

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Feature | Fmoc Protection | Boc Protection |

|---|---|---|

| Stability | Stable under basic conditions | Sensitive to bases |

| Deprotection Method | Acidic conditions | Basic conditions |

| Application | Widely used in SPPS | Less common in SPPS |

Drug Development

Therapeutic Potential

Research indicates that compounds like this compound can be utilized to develop drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have shown promise in inhibiting protein tyrosine phosphatases, which are implicated in various diseases, including cancer and diabetes .

Case Study: Protein Tyrosine Phosphatase Inhibition

A study demonstrated the synthesis of inhibitors based on this compound that effectively reduced the activity of protein tyrosine phosphatases, showcasing its potential as a lead compound in drug discovery . The ability to modify the side chains allows for fine-tuning the biological activity and selectivity of these inhibitors.

Bioconjugation Applications

Linkers for Biologics

The unique structure of this compound makes it an excellent candidate for use as a linker in bioconjugation strategies. It can facilitate the attachment of drugs to antibodies or other biomolecules, enhancing the efficacy and specificity of therapeutic agents.

Research Applications

In Vitro Studies

This compound is also valuable in research settings for studying enzyme interactions and cellular mechanisms. Its derivatives can be employed in various assays to evaluate their biological effects on cellular pathways relevant to disease states.

Mecanismo De Acción

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine: Another Fmoc-protected amino acid used in peptide synthesis.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine: A simpler Fmoc-protected amino acid used for similar purposes.

Uniqueness

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is unique due to its specific structure, which includes a p-tolyl group. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized using it.

Actividad Biológica

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid, commonly referred to as Fmoc-Tyr(tBu)-OH, is an amino acid derivative that has garnered attention in the field of peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

- Molecular Formula : C25H23NO4

- Molecular Weight : 401.454 g/mol

- CAS Number : 211637-74-0

The Fmoc group imparts certain physicochemical properties that influence the compound's solubility and reactivity, making it suitable for various synthetic applications.

Synthesis and Stability

The synthesis of Fmoc-Tyr(tBu)-OH typically involves the protection of the amino group with the Fmoc group, followed by coupling with p-tolylpropionic acid. The stability of the Fmoc group under various conditions is a significant advantage in peptide synthesis, allowing for efficient assembly of complex peptides without premature deprotection.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Basic (e.g., piperidine) | SPPS, peptide synthesis |

| Boc | Moderate | Acidic (e.g., TFA) | SPPS, peptide synthesis |

| Z | Low | Mild base | Limited applications |

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. Peptides synthesized using this compound can exhibit various biological activities depending on their sequence and structure. For example, peptides derived from this amino acid have shown potential in therapeutic applications such as:

- Antimicrobial Activity : Certain peptides exhibit inhibitory effects against bacterial growth.

- Anticancer Properties : Peptides designed from this structure have been evaluated for their ability to induce apoptosis in cancer cells.

Case Studies

-

Antimicrobial Peptide Development :

A study demonstrated that peptides synthesized with Fmoc-Tyr(tBu)-OH showed significant antimicrobial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis. -

Anticancer Peptide Evaluation :

Research conducted on peptides incorporating this amino acid revealed that specific sequences could effectively inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways.

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

- Peptide Stability : Research indicates that peptides containing Fmoc derivatives maintain structural integrity under physiological conditions longer than those with other protecting groups .

- Bioactivity Screening : High-throughput screening methods have identified several peptide candidates derived from this compound with promising bioactivity profiles against various disease models .

Propiedades

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAZTTVXJKSDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.